N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound characterized by a triazoloquinoxaline core fused with an acetamide moiety and substituted with a 3,5-dimethoxyphenyl group. Its structure combines a nitrogen-rich heterocyclic system with a polar acetamide linker, suggesting possible interactions with biological targets such as enzymes or receptors in pests or pathogens.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-13-9-14(29-2)11-15(10-13)30-3/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCKLPBJHOSARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide an overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazoloquinoxaline core that is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring enhances its solubility and biological interactions.
Anti-inflammatory Activity
A series of studies have evaluated the anti-inflammatory effects of similar triazoloquinoxaline derivatives. For instance, compounds with a similar structure have been shown to inhibit nitric oxide (NO) release in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS). The most potent derivatives demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6, implicating their potential as anti-inflammatory agents through mechanisms involving COX-2 and iNOS inhibition .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 6p | 0.005 | Inhibition of NO release |
| D1 | 0.015 | COX-2 inhibition |
| Ibuprofen | 0.020 | Non-selective COX inhibition |
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/Akt. The specific compound this compound has shown promise in preliminary studies for its ability to inhibit cell proliferation in breast and lung cancer models .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study involving a carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in paw swelling was statistically significant at doses as low as 10 mg/kg .
Case Study 2: Molecular Docking Studies
Molecular docking studies have revealed that this compound exhibits high binding affinity for various targets involved in cancer progression. These studies suggest that the compound may act on multiple pathways simultaneously, enhancing its therapeutic potential .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit promising anticancer activities. For instance, derivatives of triazoloquinoxaline have shown efficacy against various cancer cell lines. A notable study demonstrated that such compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to this structure. Certain derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibitory effects. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has also been explored. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown that these compounds can enhance neuronal survival under stress conditions .
Drug Development
This compound is being investigated for its potential as a lead compound in drug development. Its unique structural features allow for modifications that can enhance its pharmacological properties while minimizing toxicity.
Synergistic Effects with Other Drugs
Studies have suggested that this compound may exhibit synergistic effects when used in combination with other therapeutic agents. For example, co-administration with conventional chemotherapeutics has shown improved efficacy in preclinical models of cancer .
Case Study: Anticancer Efficacy
In a controlled study involving various cancer cell lines (SNB-19 and OVCAR-8), derivatives of the compound demonstrated percent growth inhibition rates exceeding 80%. This highlights the compound's potential as an effective anticancer agent .
Case Study: Antimicrobial Testing
A series of synthesized triazole derivatives were tested against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Triazolo-Containing Compounds
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): A triazolopyrimidine sulfonamide herbicide targeting acetolactate synthase (ALS) in weeds. The sulfonamide group enhances soil mobility, while fluorine substituents increase lipophilicity and target affinity. In contrast, the target compound lacks sulfonamide groups but features a triazoloquinoxaline core, which may alter binding kinetics and target specificity .
- Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine): A triazine herbicide with a phenoxy-alkyl chain and fluorinated substituents. The triazine ring enables photosynthesis inhibition, whereas the target compound’s triazoloquinoxaline system may favor different modes of action, such as nucleic acid intercalation or kinase inhibition .
Acetamide Derivatives
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): A systemic fungicide with an oxazolidinone ring and methoxy-acetamide linker. The dimethylphenyl group enhances lipid solubility, aiding fungal membrane penetration.
Comparative Data Table
Key Research Findings and Implications
Structural Determinants of Bioactivity: The triazoloquinoxaline core in the target compound distinguishes it from ALS inhibitors like flumetsulam. Its fused heterocyclic system may interact with DNA or RNA polymerase in pathogens, a mechanism observed in quinolone-based agrochemicals. The 3,5-dimethoxyphenyl group could enhance photostability compared to non-methoxylated analogs, as seen in strobilurin fungicides .
Gaps in Knowledge: No published data on the target compound’s efficacy, toxicity, or environmental fate were identified. Comparative predictions rely on structural homology with known pesticides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
